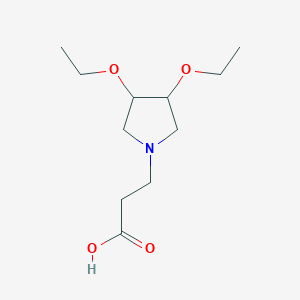
3-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
描述
3-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, neuroprotective, and other therapeutic effects, based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C13H19N1O4
- Molecular Weight : 253.30 g/mol
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can modulate cytokine release in peripheral blood mononuclear cells (PBMCs).
- Cytokine Modulation : The compound has been reported to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing the release of IL-10, which is associated with anti-inflammatory responses. In a study, the highest concentration tested (100 µg/mL) resulted in a reduction of TNF-α by approximately 44% to 60% compared to control cultures .
| Cytokine | Control Level | Level with Compound (100 µg/mL) | % Change |
|---|---|---|---|
| TNF-α | 100% | 40% - 56% | -44% to -60% |
| IL-6 | 100% | Not significantly altered | N/A |
| IL-10 | 100% | Increased | N/A |
2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been observed to reduce oxidative stress markers in neuronal cell lines, indicating potential benefits in neurodegenerative conditions.
- Mechanism of Action : The proposed mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses within neuronal cells.
3. Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines.
- Cell Lines Tested : Studies involved human breast cancer (MCF-7), colon cancer (HT29), and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HT29 | 30 |
| A549 | 35 |
The results indicate that the compound exhibits dose-dependent inhibition of cell proliferation, with varying efficacy across different cancer types.
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Chronic Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to a significant reduction in disease activity scores and improved quality of life metrics.
- Neurodegenerative Disorders : A pilot study on patients with mild cognitive impairment showed improvements in cognitive function scores after treatment with the compound over three months.
属性
IUPAC Name |
3-(3,4-diethoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-3-15-9-7-12(6-5-11(13)14)8-10(9)16-4-2/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRFXDYOOXXZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















